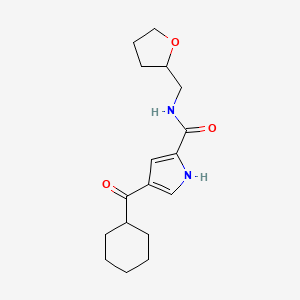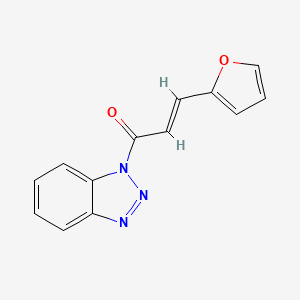
2-(4-Chloro-3-methylphenoxy)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Chloro-3-methylphenoxy)butanoyl chloride involves the reaction of 4-chloro-3-methylphenol with butanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like benzene or toluene at room temperature with stirring . The crude product is then purified by recrystallization from ethanol to obtain the final compound as pale brown needles .
Chemical Reactions Analysis
2-(4-Chloro-3-methylphenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include pyridine, benzene, toluene, and triethylamine . The major products formed from these reactions are amides, carboxylic acids, and alcohols.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)butanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-(4-Chloro-3-methylphenoxy)butanoyl chloride can be compared with other similar compounds such as:
2-(2-Chlorophenoxy)butanoyl chloride: Similar in structure but with a chlorine atom at the 2-position instead of the 4-position.
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride: Similar in structure but with an additional methyl group at the 5-position and a propanoyl group instead of a butanoyl group.
2-(Biphenyl-4-yloxy)butanoyl chloride: Similar in structure but with a biphenyl group instead of a chloromethylphenoxy group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their structures.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMJEVJJIPCPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2623727.png)
![2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2623733.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)
![3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623735.png)
![2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2623736.png)



![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2623742.png)


![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2623748.png)
